molecular formula C10H7BrFNO2 B1484764 Methyl 5-bromo-4-cyano-2-fluorophenylacetate CAS No. 1805188-84-4

Methyl 5-bromo-4-cyano-2-fluorophenylacetate

Cat. No.: B1484764
CAS No.: 1805188-84-4
M. Wt: 272.07 g/mol
InChI Key: IQFYVEJLFUJSNB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and fluorine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-fluorophenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the cyano group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of the bromine, cyano, or fluorine groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-bromo-4-cyano-2-fluorophenylacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions and reactivity, which can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-cyano-2-fluorophenylacetate
  • Methyl 5-bromo-4-cyano-3-fluorophenylacetate
  • Methyl 5-bromo-4-cyano-2-chlorophenylacetate

Uniqueness

Methyl 5-bromo-4-cyano-2-fluorophenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, cyano, and fluorine groups in the same molecule allows for versatile applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)7(5-13)3-9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVEJLFUJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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